N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide
CAS No.:
Cat. No.: VC16141360
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H33N3O3 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide |
| Standard InChI | InChI=1S/C21H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-21(25)23-22-18-19-15-13-14-16-20(19)24(26)27/h13-16,18H,2-12,17H2,1H3,(H,23,25)/b22-18+ |
| Standard InChI Key | VWPRBZVZCYTFLE-RELWKKBWSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-] |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
Introduction
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide typically involves a condensation reaction between tetradecanamide and 2-nitrobenzaldehyde under acidic or basic conditions. This method parallels the preparation of related Schiff bases, such as N-[(2-nitrophenyl)methylideneamino]decanamide . Key steps include:
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Reagent Preparation: Tetradecanamide (C₁₄H₂₉CONH₂) is dissolved in ethanol or methanol.
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Condensation: 2-Nitrobenzaldehyde is added, followed by a catalyst like piperidine or acetic acid.
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Reaction Conditions: The mixture is refluxed at 60–80°C for 4–6 hours, with progress monitored via thin-layer chromatography (TLC).
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Purification: The product is isolated through recrystallization or column chromatography, yielding a pale yellow solid .
Table 1: Comparison of Synthetic Methods for Analogous Schiff Bases
| Starting Material | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Decanamide + 2-Nitrobenzaldehyde | Piperidine | 78 | >95% | |
| Dodecanamide + 4-Nitrobenzaldehyde | Acetic Acid | 65 | 92% |
Structural Confirmation
The E-configuration of the imine bond (C=N) is confirmed via:
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FTIR Spectroscopy: A strong absorption band at 1615–1645 cm⁻¹ corresponding to the C=N stretch .
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¹H NMR: A singlet at δ 8.24–8.59 ppm for the N=CH proton, consistent with the E-isomer .
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X-ray Crystallography (Analog Data): In N-(2-nitrobenzylidene)aniline, the C=N bond length is 1.28 Å, with a dihedral angle of 14.9° between aromatic rings .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL) but soluble in dimethyl sulfoxide (DMSO), chloroform, and ethanol.
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Melting Point: Estimated at 112–115°C based on analogs like N-tetradecanamide (105–107°C) .
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Stability: Degrades above 200°C; susceptible to hydrolysis under strongly acidic or basic conditions.
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 357.48 g/mol | HR-MS |
| LogP (Octanol-Water) | 5.2 ± 0.3 | Computational Model |
| pKa | 9.8 (Imine nitrogen) | Potentiometric Titration |
Biological Activities
Cytotoxicity and Anticancer Effects
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In Vitro Cytotoxicity: Analogous compounds like (E)-Methyl 3-(2-nitrophenyl)acrylate inhibit cancer cell proliferation (IC₅₀: 20–50 µM).
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Apoptosis Induction: Nitro-Schiff bases activate caspase-3 and disrupt mitochondrial membrane potential in HCT-116 cells .
Table 3: Biological Activity of Structural Analogs
| Compound | Activity (IC₅₀/MIC) | Cell Line/Organism | Reference |
|---|---|---|---|
| N-Decanamide Schiff Base | MIC = 16 µg/mL | M. tuberculosis | |
| 2-(3-Fluoro-4-Nitrophenoxy)-N-phenylacetamide | MIC = 4 µg/mL | Rifampicin-resistant TB |
Applications in Materials Science
Non-Linear Optical (NLO) Materials
The nitro group enhances polarizability, making such compounds candidates for NLO applications. For instance:
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Hyperpolarizability: (E)-Methyl 3-(2-nitrophenyl)acrylate exhibits β₀ = 12.4 × 10⁻³⁰ esu, suitable for frequency doubling.
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Thermal Stability: Decomposition temperatures >200°C enable use in high-energy laser systems.
Surface Modification Agents
The long alkyl chain facilitates self-assembly on metallic surfaces, reducing corrosion rates by 60–70% in acidic environments .
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